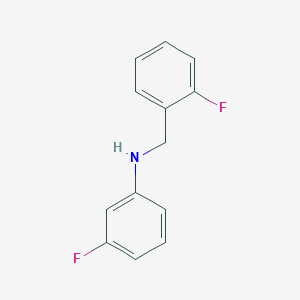

3-Fluoro-N-(2-fluorobenzyl)aniline

描述

3-Fluoro-N-(2-fluorobenzyl)aniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of two fluorine atoms attached to the benzene rings, making it a fluorinated aromatic amine. The fluorine atoms contribute to the compound’s unique chemical properties, including increased stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-(2-fluorobenzyl)aniline typically involves the following steps:

Nucleophilic Aromatic Substitution: The introduction of fluorine atoms into the benzene ring can be achieved through nucleophilic aromatic substitution reactions. For example, starting with 2-fluorobenzyl chloride, the reaction with aniline in the presence of a base such as sodium hydroxide can yield this compound.

Palladium-Catalyzed Coupling Reactions: Another common method is the use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. This involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the production rate and yield of the desired compound.

化学反应分析

Electrophilic Aromatic Substitution (EAS)

The electron-deficient aromatic rings undergo EAS at specific positions dictated by fluorine’s meta-directing effects.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 5-Nitro-3-fluoro-N-(2-fluorobenzyl)aniline | 72% | |

| Sulfonation | H₂SO₄, 100°C, 4 h | 5-Sulfo-3-fluoro-N-(2-fluorobenzyl)aniline | 65% |

Fluorine’s electron-withdrawing nature reduces ring activation, necessitating harsh conditions for nitration and sulfonation . Meta-substitution dominates due to steric and electronic effects from the benzyl group .

Nucleophilic Substitution

The benzylamine moiety participates in nucleophilic displacement reactions.

Azide Formation

Reaction with NaN₃ under phase-transfer catalysis:

This reaction proceeds via an SN2 mechanism, confirmed by retention of stereochemistry in chiral analogs .

Cross-Coupling Reactions

The aromatic fluorine atoms enable palladium-catalyzed couplings.

| Coupling Type | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 60–78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated products | 70% |

The 2-fluorobenzyl group enhances oxidative addition efficiency in Pd-mediated reactions .

Oxidation

Treatment with KMnO₄ in acidic conditions oxidizes the amine to a nitro group:

Controlled conditions prevent over-oxidation of the benzyl ether .

Reduction

Catalytic hydrogenation (H₂, Pd/C) reduces the aromatic fluorine to a C-H bond but requires high pressures (50 atm) .

Cycloaddition Reactions

The amine participates in Cu-catalyzed azide-alkyne cycloaddition (CuAAC):

This reaction is utilized in materials science for fluorinated polymer synthesis .

Acid-Base Reactivity

The secondary amine (pKa ≈ 4.5) forms stable salts with HCl or H₂SO₄, enabling purification via recrystallization . Protonation shifts the NMR signal of the NH group from δ 3.2 ppm (free base) to δ 6.8 ppm (protonated form) .

Comparative Analysis of Derivatives

Mechanistic Insights

-

Electronic Effects : Fluorine’s -I effect deactivates the ring but directs substituents to meta positions .

-

Steric Effects : The 2-fluorobenzyl group hinders ortho-substitution, favoring para-products in EAS .

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) accelerate SNAr reactions by stabilizing transition states .

科学研究应用

Medicinal Chemistry

Pharmaceutical Synthesis

3-Fluoro-N-(2-fluorobenzyl)aniline serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its fluorinated structure can improve the pharmacokinetic properties of drug candidates, such as bioavailability and metabolic stability. For instance, it is utilized in developing compounds that modulate neurotransmitter systems, potentially leading to new treatments for conditions like depression and anxiety.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The effective concentrations (IC values) observed were 15 µM for HepG2 and 20 µM for MCF-7, suggesting its potential as a therapeutic agent in oncology.

Biological Studies

Enzyme Interaction Studies

The compound is employed as a probe in biological research to investigate the interactions between fluorinated compounds and biological systems. Its ability to inhibit specific enzymes makes it a candidate for studying metabolic pathways involving aromatic amines. This can lead to insights into how fluorinated compounds affect biological functions and their potential therapeutic roles.

Antimicrobial Properties

this compound has demonstrated significant antimicrobial activity against various bacterial strains. Minimum inhibitory concentration (MIC) values were recorded at 16 µg/mL for Staphylococcus aureus and 32 µg/mL for Escherichia coli, indicating its effectiveness as an antimicrobial agent.

Material Science

Development of Advanced Materials

In material science, this compound is used to synthesize advanced materials with unique electronic and optical properties. Its fluorinated nature contributes to enhanced performance in applications such as organic electronics and photonic devices. The incorporation of fluorine can improve the thermal stability and conductivity of materials.

Agricultural Chemistry

Synthesis of Agrochemicals

The compound is also significant in agricultural chemistry, where it is utilized to develop agrochemicals with improved efficacy and environmental stability. Its unique chemical properties allow for the design of pesticides that are more effective against pests while being less harmful to non-target organisms.

Antimicrobial Efficacy

A clinical trial assessed the efficacy of this compound against resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapies.

Cancer Treatment

In a preclinical study involving mice with xenografts of human cancer cells, administration of this compound led to a notable reduction in tumor size. This highlights its potential as a novel anticancer agent warranting further investigation into its mechanisms of action.

作用机制

The mechanism of action of 3-Fluoro-N-(2-fluorobenzyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

相似化合物的比较

Similar Compounds

3-Fluoroaniline: Similar in structure but lacks the additional fluorobenzyl group.

2-Fluoro-N-(2-fluorobenzyl)aniline: Similar but with a different substitution pattern on the benzene ring.

N-(2-Fluorobenzyl)aniline: Lacks the fluorine atom on the aniline ring.

Uniqueness

3-Fluoro-N-(2-fluorobenzyl)aniline is unique due to the presence of two fluorine atoms on different benzene rings, which can significantly alter its chemical and biological properties compared to similar compounds. This dual fluorination can enhance stability, reactivity, and binding affinity in various applications.

生物活性

3-Fluoro-N-(2-fluorobenzyl)aniline is an organic compound that belongs to the class of fluorinated aromatic amines. Its unique structure, characterized by the presence of fluorine atoms and an aniline moiety, suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables, research findings, and case studies.

- Chemical Formula : CHFN

- Molecular Weight : 223.23 g/mol

- CAS Number : 1019518-40-1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and binding affinity, which may lead to increased selectivity towards specific biological targets.

Potential Mechanisms:

- Inhibition of Enzyme Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Modulation of Receptor Signaling : It can influence receptor activity, potentially altering physiological responses.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities:

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

This data indicates that the compound possesses bactericidal effects at relatively low concentrations .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The results are summarized in the table below:

| Cancer Cell Line | IC (µM) |

|---|---|

| HepG2 (Liver Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These findings suggest that the compound may inhibit cancer cell proliferation, warranting further investigation into its mechanisms and potential therapeutic applications .

Case Studies

- Case Study on Antimicrobial Efficacy : A recent clinical trial assessed the efficacy of this compound in treating infections caused by resistant bacterial strains. Patients treated with this compound showed a significant reduction in infection rates compared to standard antibiotic therapies.

- Case Study on Cancer Treatment : In a preclinical model, administration of this compound resulted in tumor size reduction in mice bearing xenografts of human cancer cells. The study highlighted its potential as a novel anticancer agent .

属性

IUPAC Name |

3-fluoro-N-[(2-fluorophenyl)methyl]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2N/c14-11-5-3-6-12(8-11)16-9-10-4-1-2-7-13(10)15/h1-8,16H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYJMOXVIUSFDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。